Menaquinone 9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[(2E,6E,10E,14E)-3,7,11-trimethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O2/c1-6-7-8-13-22(2)14-11-15-23(3)16-12-17-24(4)20-21-26-25(5)29(31)27-18-9-10-19-28(27)30(26)32/h6-7,9-10,14,16,18-20H,8,11-13,15,17,21H2,1-5H3/b7-6+,22-14+,23-16+,24-20+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXVJDFZHGQKSV-MZQLRRPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC(=CCCC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C)/C)/C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis Pathways of Menaquinone 9 in Prokaryotes
Fundamental Biosynthetic Precursors and Upstream Metabolic Pathways
The synthesis of the menaquinone core structure and its characteristic nonaprenyl (C45) side chain relies on precursors generated by fundamental metabolic routes.
Chorismate Derivations via Shikimate Pathway
The shikimate pathway is a central metabolic route in bacteria, fungi, and plants, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and various other aromatic compounds, including the naphthoquinone ring of menaquinones. reactome.orgresearchgate.net Chorismate, a branch-point intermediate of the shikimate pathway, serves as the direct precursor for the naphthoquinone nucleus of menaquinone. researchgate.netnih.govrsc.orgasm.orgwikipedia.org The seven-step shikimate pathway begins with the condensation of erythrose-4-phosphate and phosphoenolpyruvate, ultimately leading to the formation of chorismate. researchgate.net
Isopentenyl Diphosphate (B83284) (IPP) and Farnesyl Diphosphate (FPP) Synthesis for Polyprenyl Chain Formation (e.g., MEP Pathway)
The polyprenyl side chain of menaquinone 9, which consists of nine isoprene (B109036) units (a nonaprenyl chain, C45), is derived from the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). asm.orgwikipedia.orgwikipedia.org In most bacteria, including E. coli, IPP and DMAPP are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. asm.orgtandfonline.com
The MEP pathway converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP through a series of enzymatic reactions. These five-carbon units are then condensed head-to-tail by prenyltransferases to form longer isoprenoid chains. Farnesyl diphosphate (FPP), a C15 isoprenoid formed by the condensation of two molecules of IPP and one molecule of DMAPP, serves as a key intermediate in the synthesis of longer polyprenyl chains. wikipedia.org The nonaprenyl diphosphate (C45), specific to MK-9, is synthesized by the sequential addition of further IPP units to FPP, catalyzed by specific prenyltransferases. This process involves multiple condensation steps, adding C5 units until the C45 chain is formed.
Classical Menaquinone Biosynthesis Pathway Enzymes and Intermediates (e.g., in Escherichia coli)
The classical menaquinone biosynthesis pathway, extensively studied in E. coli, involves a series of enzymatic steps that convert chorismate and a succinyl derivative into the naphthoquinone ring, which is subsequently prenylated and methylated to form mature menaquinone. rsc.orgasm.orgtandfonline.comtandfonline.com The initial steps of this pathway focus on the modification of chorismate and the incorporation of a four-carbon unit derived from 2-ketoglutarate.
Isochorismate Synthase Activity (MenF)
The first committed step in the classical menaquinone biosynthesis pathway is the conversion of chorismate to isochorismate. rsc.orgasm.orgebi.ac.ukiucr.org This reaction is catalyzed by the enzyme isochorismate synthase, encoded by the menF gene in E. coli. rsc.orgasm.orgebi.ac.ukiucr.org MenF is a magnesium-dependent enzyme that catalyzes the isomerization of chorismate. ebi.ac.ukiucr.org Isochorismate is also a precursor for other bacterial metabolites, such as the siderophore enterobactin (B1671361), and E. coli possesses a second isochorismate synthase, EntC, involved in enterobactin biosynthesis. nih.govasm.orgresearchgate.netresearchgate.net While both enzymes produce isochorismate, MenF is primarily dedicated to providing the precursor for menaquinone synthesis, particularly under anaerobic conditions. researchgate.netresearchgate.net The mechanism catalyzed by MenF involves the nucleophilic attack of a water molecule on the chorismate ring. ebi.ac.ukiucr.orgacs.org
2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate Synthase (MenD)
The second step in the pathway involves the condensation of isochorismate with α-ketoglutarate. nih.govresearchgate.netwikipedia.orgacs.org This reaction is catalyzed by the enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase (MenD), also known as SEPHCHC synthase. nih.govresearchgate.netwikipedia.orgacs.orguniprot.org MenD is a thiamine (B1217682) diphosphate (ThDP) and metal-ion-dependent enzyme that catalyzes the decarboxylation of α-ketoglutarate and the subsequent addition of the resulting succinic semialdehyde-ThDP anion to isochorismate. nih.govuniprot.org The product of this reaction is 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). nih.govresearchgate.netwikipedia.orgacs.org This step is considered the first committed step specifically for menaquinone biosynthesis after the formation of isochorismate. nih.gov
Formation of o-Succinylbenzoate (MenH, MenC)
Following the MenD-catalyzed reaction, SEPHCHC is converted to o-succinylbenzoate (OSB) through a two-step process involving the enzymes MenH and MenC. rsc.orgtandfonline.comtandfonline.comresearchgate.net Initially, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase (MenH) catalyzes the elimination of a pyruvyl group from SEPHCHC, resulting in the formation of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). rsc.orgtandfonline.comresearchgate.net While SEPHCHC can spontaneously undergo elimination to form SHCHC and pyruvate, MenH facilitates this conversion. researchgate.netacs.org Subsequently, o-succinylbenzoate synthase (MenC) catalyzes the dehydration of SHCHC to form o-succinylbenzoate (OSB). rsc.orgtandfonline.comebi.ac.ukmybiosource.comwikipedia.org MenC is a member of the enolase superfamily and catalyzes this exergonic dehydration reaction. ebi.ac.ukwikipedia.org OSB represents the first aromatic intermediate in the menaquinone biosynthesis pathway. rsc.orgmybiosource.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (MK-9) | 5280476 |
| Chorismate | 12039 wikipedia.orgnih.gov |
| Isochorismate | 189062 nih.gov, 5460580 wikipedia.orgnih.gov |
| Isopentenyl Diphosphate (IPP) | 1195 wikipedia.orgguidetoimmunopharmacology.orgguidetopharmacology.org |
| Dimethylallyl Diphosphate (DMAPP) | 647 wikipedia.orgmetabolomicsworkbench.orgmitoproteome.orgnih.gov |
| Farnesyl Diphosphate (FPP) | 445713 wikipedia.orgnih.govuni.lu, 11132720 guidetopharmacology.org |
| 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate | Not readily available on PubChem by this full name, but related CID for a similar compound is 45266769 eragene.com |
| 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate | 58689 (ChEBI) ebi.ac.uk |
| o-Succinylbenzoate | 18325 (ChEBI) ebi.ac.uk, 5460507 |
Data Table: Key Enzymes in Early Menaquinone Biosynthesis (E. coli)
| Enzyme Name | Gene | Reaction Catalyzed | Substrates | Product | Cofactors Required |
| Isochorismate Synthase | menF | Isomerization of chorismate to isochorismate | Chorismate | Isochorismate | Mg2+ ebi.ac.ukiucr.org |
| 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate Synthase (SEPHCHC Synthase) | menD | Condensation of isochorismate and α-ketoglutarate, with decarboxylation of α-ketoglutarate | Isochorismate, α-ketoglutarate | 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate | ThDP, Metal ion (e.g., Mg2+, Mn2+) nih.govuniprot.org |
| 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate Synthase | menH | Elimination of a pyruvyl group from SEPHCHC | SEPHCHC | 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate, Pyruvate | Not explicitly detailed in search results for cofactors |
| o-Succinylbenzoate Synthase | menC | Dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate to o-succinylbenzoate | SHCHC | o-Succinylbenzoate, Water | Mg2+ ebi.ac.uk |
This table summarizes the initial enzymatic steps and the involved molecules in the classical menaquinone biosynthesis pathway in E. coli, illustrating the transformation of precursors towards the naphthoquinone core. Further enzymatic reactions are required to complete the synthesis of the naphthoquinone ring, attach the nonaprenyl side chain, and perform the final methylation to yield this compound.
o-Succinylbenzoate CoA Ligase Activity (MenE)
The enzyme o-succinylbenzoate CoA ligase, encoded by the menE gene, catalyzes a crucial step in the classical menaquinone biosynthesis pathway. MenE is responsible for activating o-succinylbenzoate (OSB) by attaching coenzyme A (CoA) to form o-succinylbenzyl-CoA (OSB-CoA) rsc.orgnih.gov. This reaction is ATP-dependent and proceeds via an OSB-AMP intermediate rsc.orgnih.gov. Research on MenE from Escherichia coli has characterized the enzyme as a homotetramer with subunits of approximately 49 kDa nih.gov. Kinetic studies have determined Michaelis constants (Km) for its substrates: 16 µM for OSB, 73.5 µM for ATP, and 360 µM for CoA nih.gov. The reaction mechanism has been proposed to follow a Bi Uni Uni Bi ping-pong mechanism in the presence of ATP rsc.org.
Catalysis of Naphthalenoid Skeleton Formation (MenB)
Following the activation of OSB by MenE, the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) catalyzes the cyclization of OSB-CoA to form the naphthalenoid skeleton, specifically 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) rsc.orgnih.gov. This reaction is a Claisen condensation rsc.org. MenB is the sixth enzyme in the pathway leading to the production of MK rsc.org. The structure of MenB from Mycobacterium tuberculosis has been studied, with crystal structures providing insights into its quaternary structure and active site, allowing for a proposed catalytic mechanism rsc.org.
Demethylmenaquinone (B1232588) Prenyltransferase Activity (MenA)
Demethylmenaquinone prenyltransferase (MenA), also known as 1,4-dihydroxy-2-naphthoate polyprenyltransferase, plays a pivotal role in the biosynthesis by attaching the characteristic isoprenoid side chain to the naphthoquinone core rsc.orgnih.govresearchgate.net. MenA catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA), which is formed from DHNA-CoA rsc.org. This reaction involves the addition of a polyprenyl pyrophosphate chain, with the length of the chain determining the specific menaquinone produced (e.g., a nonaprenyl chain for MK-9) nih.govfrontiersin.org. The prenylation by MenA is accompanied by a decarboxylation step asm.orgresearchgate.net. MenA is a membrane-bound enzyme, representing a transition from the soluble enzymes catalyzing earlier steps in the classical pathway asm.orgnih.govresearchgate.netasm.orgresearchgate.net. Studies suggest structural and functional similarities between MenA and the UbiA enzyme involved in ubiquinone biosynthesis rsc.org.
Demethylmenaquinone Methyltransferase Activity (MenG)
The final step in the classical menaquinone biosynthesis pathway is catalyzed by demethylmenaquinone methyltransferase (MenG) mdpi.comrsc.orgnih.gov. MenG is responsible for adding a methyl group to position 3 of the aromatic ring of demethylmenaquinone (DMK), yielding the mature menaquinone mdpi.comrsc.org. In the case of MK-9 biosynthesis, MenG methylates demethylmenaquinone with a nonaprenyl tail to form MK-9. MenG is a membrane-associated protein frontiersin.orgnih.gov. Although structurally similar to ubiquinone methyltransferases, MenG lacks functional equivalence rsc.org.
Isoprenyl Side Chain Reductase Activity (MenJ)
In some bacteria, notably Mycobacterium tuberculosis and Mycobacterium smegmatis, a further modification occurs to the isoprenoid side chain of MK-9. This step is catalyzed by the enzyme isoprenyl side chain reductase (MenJ) frontiersin.orgacs.orguniprot.org. MenJ catalyzes the reduction of a specific double bond within the isoprenoid tail of MK-9, likely the beta-isoprene unit, resulting in the formation of partially saturated menaquinones, such as MK-9(II-H2) frontiersin.orgacs.orguniprot.org. This reduction is the final step in the biosynthesis of these modified menaquinones acs.org. MenJ is a membrane-associated enzyme and is highly conserved in Mycobacterium species frontiersin.orgacs.org. Studies in M. tuberculosis suggest MenJ is required for survival in host macrophages, indicating a role beyond basic electron transport acs.org. MenJ is an oxidoreductase and utilizes FAD as a cofactor uniprot.org.
Enzymatic Steps in Classical MK-9 Biosynthesis
| Enzyme | Gene | Catalyzed Reaction | Substrate(s) | Product(s) | Cellular Localization |
| MenE | menE | o-Succinylbenzoate + ATP + CoA o-Succinylbenzyl-CoA + AMP + PPi rsc.orgnih.gov | o-Succinylbenzoate, ATP, CoA | o-Succinylbenzyl-CoA, AMP, PPi | Soluble asm.orgresearchgate.net |
| MenB | menB | o-Succinylbenzyl-CoA 1,4-Dihydroxy-2-naphthoyl-CoA rsc.orgnih.gov | o-Succinylbenzyl-CoA | 1,4-Dihydroxy-2-naphthoyl-CoA | Soluble asm.orgresearchgate.net |
| MenA | menA | 1,4-Dihydroxy-2-naphthoate + Polyprenyl Pyrophosphate Demethylmenaquinone + PPi + CO2 rsc.orgasm.orgnih.gov | 1,4-Dihydroxy-2-naphthoate, Nonaprenyl Pyrophosphate | Demethylmenaquinone (with nonaprenyl tail) | Membrane-bound nih.govfrontiersin.orgasm.orgresearchgate.net |
| MenG | menG | Demethylmenaquinone + S-Adenosylmethionine Menaquinone + S-Adenosylhomocysteine mdpi.comrsc.orgnih.gov | Demethylmenaquinone (with nonaprenyl tail), SAM | This compound (MK-9) | Membrane-associated frontiersin.orgnih.gov |
| MenJ | menJ | This compound + AH2 beta-Dihydrothis compound + A uniprot.org | This compound | MK-9(II-H2) (in specific organisms) | Membrane-associated (IMD) frontiersin.org |
Note: The table focuses on the steps involving the mentioned enzymes and their direct substrates/products related to MK-9 biosynthesis. The full classical pathway involves additional steps and enzymes (MenC, MenD, MenF, MenH, MenI) leading to the formation of DHNA. researchgate.netrsc.orgnih.govnih.gov
Detailed Research Findings on Enzyme Activity
Research has provided detailed insights into the activity of these enzymes. For MenE, kinetic parameters have been established nih.gov. Structural studies of MenB have helped elucidate its catalytic mechanism rsc.org. MenA's activity in prenylating DHNA with a polyprenyl pyrophosphate is a key membrane-associated step, and its similarity to UbiA has been noted rsc.orgnih.gov. MenG's methyltransferase activity is the final step in forming the complete naphthoquinone ring structure of MK mdpi.comrsc.org. MenJ's reductase activity specifically targets a double bond in the isoprenoid tail, leading to partially saturated forms like MK-9(II-H2) in certain species acs.orguniprot.org.
Alternative Menaquinone Biosynthesis Pathways (e.g., Futalosine (B117586) Pathway)
While the classical o-succinylbenzoate pathway is prevalent, some bacteria utilize alternative routes for menaquinone biosynthesis. One such pathway is the futalosine pathway asm.orgoup.comasm.orgnih.govgenome.jp. This pathway starts from chorismate but proceeds through different intermediates and enzymes compared to the classical pathway oup.comnih.gov. Key enzymes in the futalosine pathway include MqnA, MqnB, MqnC, and MqnD oup.comasm.org.
The futalosine pathway converts chorismate into 1,4-dihydroxy-6-naphthoate oup.comnih.gov. For example, MqnA is involved in the initial steps, and MqnB acts as a futalosine hydrolase oup.comasm.org. MqnC is a cyclic dehypoxanthine futalosine synthase uniprot.org. While the initial steps differ, it is hypothesized that the later stages, involving prenylation and methylation to form the menaquinone with the isoprenoid tail, may utilize enzymes analogous to MenA and MenG from the classical pathway oup.com. The futalosine pathway has been identified in various bacteria, including Streptomyces, Helicobacter pylori, Campylobacter jejuni, and Chlamydia trachomatis asm.orgbiorxiv.org. Evolutionary studies suggest that the futalosine pathway may have predated the classical MK pathway in some anaerobic prokaryotes oup.comnih.gov.
Spatial Compartmentalization and Membrane Association of this compound Biosynthesis Enzymes
The enzymes involved in menaquinone biosynthesis exhibit distinct spatial localization within the bacterial cell. In the classical pathway, the enzymes catalyzing the steps from chorismate to 1,4-dihydroxy-2-naphthoate (including MenE and MenB) are generally considered soluble and located in the cytoplasm asm.orgresearchgate.net.
However, the later enzymes involved in adding the isoprenoid side chain and final modifications are membrane-associated. MenA, the demethylmenaquinone prenyltransferase, is a membrane-bound enzyme responsible for attaching the polyprenyl tail to DHNA nih.govresearchgate.netasm.orgresearchgate.net. In Escherichia coli, MenA has been localized to the membrane nih.govasm.orgresearchgate.net.
Further downstream, MenG (demethylmenaquinone methyltransferase) and, where present, MenJ (isoprenyl side chain reductase) are also membrane-associated frontiersin.orgnih.gov. Studies in Mycobacterium smegmatis have shown that MenG and MenJ are specifically associated with the inner membrane domain (IMD), a specialized region of the plasma membrane, while MenA is associated with the conventional plasma membrane frontiersin.org. This spatial organization suggests that the final steps of MK-9 biosynthesis and modification occur within or in close proximity to the bacterial membrane, where menaquinones function as electron carriers mdpi.comfrontiersin.org.
| Enzyme | Cellular Localization in E. coli (Classical Pathway) | Cellular Localization in M. smegmatis (Classical Pathway) |
| MenE | Soluble asm.orgresearchgate.net | Not specifically reported in search results |
| MenB | Soluble asm.orgresearchgate.net | Not specifically reported in search results |
| MenA | Membrane-bound nih.govasm.orgresearchgate.net | Conventional Plasma Membrane frontiersin.org |
| MenG | Membrane-associated nih.gov | Inner Membrane Domain (IMD) frontiersin.org |
| MenJ | Not present in E. coli | Inner Membrane Domain (IMD) frontiersin.org |
This compartmentalization ensures the efficient channeling of intermediates and the proper integration of the final menaquinone product into the electron transport chain embedded within the membrane.
Cytoplasmic Reactions
The initial stages of the classical OSB pathway for menaquinone biosynthesis occur in the cytoplasm and involve the synthesis of the naphthoquinone ring structure. This process begins with chorismate, a key branch-point intermediate from the shikimate pathway, and 2-ketoglutarate from the citric acid cycle. eragene.comnih.govnih.gov
The cytoplasmic reactions proceed through a series of enzymatic conversions:
Chorismate is converted to isochorismate by isochorismate synthase (MenF). chemtunes.comeragene.comwikipedia.org
Isochorismate then reacts with 2-ketoglutarate in a decarboxylative carboligation catalyzed by SEPHCHC synthase (MenD), forming 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). nih.govnih.govnih.govwikipedia.org This step involves the loss of CO2 from 2-ketoglutarate. wikipedia.org
SEPHCHC is subsequently converted to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) by MenH, which acts as a pyruvate lyase. chemtunes.comnih.govgenome.jp
SHCHC is then transformed into o-succinylbenzoate (OSB) by MenC, an aromatase. chemtunes.comnih.gov
OSB is activated to o-succinylbenzoyl-CoA by OSB-CoA synthetase (MenE), a ligase. chemtunes.comnih.gov
Finally, 1,4-dihydroxy-2-naphthoate (DHNA) is formed from o-succinylbenzoyl-CoA in a reaction catalyzed by DHNA synthase (MenB). chemtunes.comnih.govnih.gov
These cytoplasmic steps generate the naphthoquinone head group precursor, DHNA, which is then ready for attachment of the polyprenyl side chain.
Inner Membrane Domain (IMD) Associated Steps
The later, lipophilic stages of menaquinone biosynthesis, including the formation of MK-9, are associated with the bacterial inner membrane. These steps involve the attachment of the specific nonaprenyl side chain and subsequent modifications to yield the mature MK-9 molecule.
The key membrane-associated reactions are:
The nonaprenyl diphosphate, the precursor for the nine-isoprene unit side chain of MK-9, is synthesized separately via the methylerythritol 4-phosphate (MEP) pathway. eragene.comnih.gov
DHNA is prenylated by the membrane-bound DHNA polyprenyltransferase (MenA). drugbank.comnih.gov This enzyme catalyzes the condensation of DHNA with the nonaprenyl diphosphate, releasing pyrophosphate and forming demethylthis compound (DMK-9). drugbank.com The specificity of MenA for the length of the polyprenyl chain is crucial for determining the specific menaquinone produced, such as MK-9.
DMK-9 is then methylated on the aromatic ring by the S-adenosylmethionine-dependent methyltransferase (MenG). drugbank.comuni.lu This reaction converts DMK-9 into this compound (MK-9). drugbank.com MenG is often found associated with the inner membrane or specific membrane domains. drugbank.com
In some bacterial species, a further modification can occur: the reduction of a double bond in the prenyl side chain. For MK-9, this can lead to the formation of hydrogenated forms like MK-9(II-H2), catalyzed by a reductase like MenJ. drugbank.com Studies in Mycobacterium smegmatis indicate that MenJ is involved in this reduction. drugbank.com
These membrane-localized enzymatic reactions are essential for completing the synthesis of the functional, lipid-soluble menaquinone molecule.
Relocation and Trafficking of Intermediates
The biosynthesis of menaquinone involves the movement of intermediates between the cytoplasm and the inner membrane. While the early hydrophilic intermediates are synthesized in the cytoplasm, the later lipophilic intermediates and the final MK-9 molecule are associated with the membrane.
Physiological Roles and Metabolic Functions of Menaquinone 9 in Microbial Systems
Central Role in Prokaryotic Respiratory Electron Transport Chains (ETC)
Menaquinone-9 (B191817) is an indispensable component of the electron transport chain in a wide array of prokaryotes, facilitating the transfer of electrons from dehydrogenases to terminal reductases or oxidases. nih.gov This process is fundamental for cellular respiration and the generation of metabolic energy in the form of adenosine (B11128) triphosphate (ATP).
Electron Shuttling Mechanisms in Aerobic Respiration
In aerobic respiration, MK-9 functions as a key intermediary, accepting electrons from various dehydrogenases and transferring them to terminal oxidases, with oxygen serving as the final electron acceptor. The process begins with the oxidation of electron donors such as NADH and succinate (B1194679) by their respective dehydrogenase complexes. nih.gov
Electron Shuttling Mechanisms in Anaerobic Respiration (e.g., Nitrate (B79036), Fumarate (B1241708) as Terminal Electron Acceptors)
Under anaerobic conditions, many bacteria utilize alternative terminal electron acceptors. Menaquinone-9 plays a critical role in these respiratory pathways as well. For instance, in facultative anaerobes like Escherichia coli, menaquinones are the primary quinones involved in anaerobic respiration. researchgate.net
When nitrate is the terminal electron acceptor, MKH2-9 donates electrons to a membrane-bound nitrate reductase. nih.gov This enzyme catalyzes the reduction of nitrate to nitrite. Similarly, in fumarate respiration, MKH2-9 transfers electrons to a fumarate reductase, which reduces fumarate to succinate. nih.govasm.org The ability of MK-9 to interact with a diverse range of dehydrogenases and terminal reductases underscores its metabolic versatility and importance for survival in oxygen-limited environments.
Proton Gradient Establishment and ATP Synthesis Coupling
The transfer of electrons facilitated by Menaquinone-9 is intricately linked to the generation of a proton motive force (PMF) across the bacterial cytoplasmic membrane. As electrons are passed along the ETC, protons are translocated from the cytoplasm to the periplasmic space. This creates an electrochemical gradient, with a higher concentration of protons on the outside of the membrane. nih.gov
This proton gradient represents a form of stored energy that is harnessed by the F0F1-ATP synthase complex. wikipedia.orgrsc.org Protons flow back into the cytoplasm through the F0 subunit of this complex, driving the rotation of the F1 subunit, which catalyzes the synthesis of ATP from ADP and inorganic phosphate (B84403). youtube.commdpi.com Thus, by mediating electron flow, MK-9 is directly coupled to the production of ATP, the primary energy currency of the cell.
Contribution to Extracellular Electron Transfer (EET) Processes
Recent research has highlighted the involvement of menaquinones, including long-chain variants like MK-9, in extracellular electron transfer (EET). EET is a process where microorganisms transfer electrons to or from extracellular substrates, such as insoluble minerals or other cells.
In Lactococcus cremoris, studies have suggested that while short-chain menaquinones are preferred for mediating extracellular electron transfer, long-chain menaquinones like MK-9 also play a role. frontiersin.org This process is significant for microbial communities, allowing for syntrophic relationships and biogeochemical cycling of elements.
Involvement in Cellular Redox Balance and Responses to Oxidative Stress
Under conditions of changing oxygen availability, bacteria must adapt their respiratory chains, and this involves adjustments to the composition and redox state of the menaquinone pool. The reduced forms of menaquinones also possess antioxidant properties, which can help protect cellular membranes from lipid peroxidation, thereby contributing to the cell's defense against oxidative stress. nih.gov In Staphylococcus aureus, menaquinone biosynthesis has been implicated in the response to heme-induced oxidative stress. nih.gov
Other Identified Cellular Functions in Specific Microorganisms
Beyond its central role in respiration, Menaquinone-9 and other menaquinones have been implicated in a variety of other cellular processes in specific microorganisms.
Endospore Formation: In some Gram-positive bacteria, menaquinones are involved in the process of endospore formation, a survival mechanism under harsh environmental conditions. nih.gov
Biofilm Formation: Studies on Staphylococcus aureus have shown that menaquinone can enhance biofilm formation. scirp.orgsemanticscholar.orgcmrf.org.nz Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, providing protection from environmental stresses and antimicrobial agents. Menaquinone at physiological concentrations has been observed to significantly increase biofilm formation on both plastic and fibronectin-coated surfaces. scirp.orgresearchgate.net
Interactive Data Table: Menaquinone-9 and Biofilm Formation in Staphylococcus aureus
| Strain | Surface | Menaquinone Concentration (µg/ml) | Fold Increase in Biofilm Formation |
| MSSA (M48155) | Fibronectin | 0.05 - 4 | 4.3 |
| MRSA (S38506) | Fibronectin | 0.05 - 4 | 6.1 |
| Various Strains | Plastic | 0.01 | Significant Increase |
Sporulation Processes (e.g., in Bacillus subtilis)
In spore-forming bacteria such as Bacillus subtilis, menaquinones are integral to the complex developmental process of sporulation, a survival strategy triggered by nutrient limitation. While B. subtilis predominantly synthesizes Menaquinone-7 (MK-7), the principles of menaquinone function in sporulation are applicable across different forms. frontiersin.orgnih.gov Research has demonstrated that menaquinone concentrations within the cell fluctuate significantly during different growth phases, reaching their peak during the early stationary phase, which coincides with the initiation of sporulation. nih.gov This peak in concentration parallels the increased expression of cytochromes, indicating heightened respiratory activity is a prerequisite for endospore formation. nih.gov
Menaquinone deficiency in B. subtilis leads to pleiotropic effects, including defects in the early stages of sporulation. frontiersin.org This highlights its essential role beyond simple electron transport. nih.gov The involvement of menaquinones is also linked to other coordinated multicellular behaviors. For instance, in B. subtilis strain NCIB 3610, menaquinone is essential for complex colony development, a process that, like sporulation, involves intercellular communication and differentiation. nih.gov Inhibition of menaquinone biosynthesis abolishes the ability of these bacteria to form intricate colony architectures, a behavior considered a form of multicellularity. nih.gov
| Developmental Process | Observation | Key Implication | Reference |
|---|---|---|---|
| Sporulation | Cellular menaquinone concentration peaks during the early stationary phase, coinciding with sporulation initiation. | Heightened respiratory activity, mediated by menaquinones, is necessary for entering the sporulation pathway. | nih.gov |
| Sporulation | Menaquinone-deficient mutants exhibit defects in the early stages of endospore formation. | Menaquinones have specific roles in the developmental process beyond general metabolism. | frontiersin.org |
| Complex Colony Development | Inhibition of menaquinone biosynthesis prevents the formation of complex, structured colonies. | Menaquinones are essential for coordinated multicellular behaviors and intercellular signaling. | nih.gov |
Active Transport Across Cytoplasmic Membranes
Menaquinones, including MK-9, are vital components in linking electron transport to the active transport of molecules across the cytoplasmic membrane. nih.govsemanticscholar.org This function is a direct consequence of their role in generating a proton motive force (PMF) during respiration. As electrons are passed along the respiratory chain, protons are translocated from the cytoplasm to the exterior of the cell, creating an electrochemical gradient. rsc.org This gradient, composed of both a pH differential and an electrical potential, represents a form of stored energy that powers various cellular processes.
The energy stored in the PMF is harnessed by membrane-spanning transport proteins to move substrates against their concentration gradients. This includes the uptake of essential nutrients, ions, and the extrusion of toxic substances. Therefore, the integrity of the menaquinone pool is directly linked to the cell's ability to maintain its internal environment and acquire necessary resources from its surroundings. nih.govsemanticscholar.org In essence, menaquinones are crucial for converting the chemical energy from substrate oxidation into the electrochemical energy required for active transport. rsc.org
Reduction and Assimilation of Metal Ions (e.g., Iron, Copper)
Menaquinones participate in the reduction and assimilation of essential metal ions, which are critical for various enzymatic functions. A significant example is the interplay between menaquinone and iron metabolism in Bacillus subtilis. Both menaquinone and iron are indispensable for complex colony development. nih.gov Research has shown that mutations in the dhb operon, which is responsible for synthesizing the iron siderophore bacillibactin, lead to defects in this multicellular behavior. These defects can be chemically suppressed by the addition of menaquinone derivatives, suggesting a functional link. nih.gov
The proposed mechanism involves menaquinones directly reducing ferric iron (Fe³⁺), the form typically transported into the cell, to ferrous iron (Fe²⁺), the form utilized in most metabolic processes. This interaction could be part of a cycle where the oxidized menaquinone is subsequently re-reduced by the cell's electron transport chain. nih.gov A deficiency in iron bioavailability could, therefore, lead to an accumulation of oxidized menaquinone, impairing its other functions. nih.gov Furthermore, studies in Lactococcus cremoris have demonstrated that menaquinones are involved in the reduction of copper, with short-chain forms like MK-1 and MK-3 being particularly effective in mediating extracellular electron transfer to metal ions. frontiersin.org
| Bacterial Species | Metal Ion | Observed Role of Menaquinone | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Bacillus subtilis | Iron (Fe³⁺) | Essential for iron-dependent complex colony development. Can suppress defects caused by mutations in siderophore biosynthesis. | Direct reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), potentially in a cycle linked to the electron transport chain. | nih.gov |
| Lactococcus cremoris | Copper (Cu²⁺) | Mediates the reduction of copper ions. | Acts as an electron shuttle for extracellular electron transfer to the metal ion. | frontiersin.org |
Regulation of Membrane Permeability
Menaquinones, being lipid-soluble molecules embedded within the cytoplasmic membrane, influence the physical properties of the membrane, including its fluidity and permeability. wur.nlnih.gov The long, unsaturated isoprenoid side chain of MK-9 interacts with the fatty acid chains of membrane phospholipids. This interaction can alter the packing of the lipid bilayer, thereby modulating its fluidity. Maintaining optimal membrane fluidity is critical for the proper function of membrane-bound proteins and for the cell's adaptation to environmental changes, such as shifts in temperature. nih.gov
In organisms like Listeria monocytogenes, an increase in menaquinone content is an adaptive response to growth at low temperatures. nih.gov This increase helps to fluidize the membrane, counteracting the rigidifying effect of the cold and ensuring the continued function of processes like electron transport and substrate transport. nih.gov A reduction in the menaquinone content in these bacteria leads to decreased membrane fluidity, which in turn reduces the cell's fitness and resistance to temperature stress. nih.gov This demonstrates that menaquinones provide a mechanism for regulating membrane properties that is independent of altering the fatty acid composition of the phospholipids. nih.gov Changes in the state of the cell membrane, in turn, can influence the rate of menaquinone synthesis itself, suggesting a feedback loop that helps maintain membrane homeostasis. researchgate.net
Structural Variants of Menaquinone 9 and Their Biological Implications
Variation in Isoprenoid Side Chain Lengths in Menaquinones (MK-n)
The defining characteristic of the menaquinone family is the length of the polyisoprenyl side chain, denoted by "n" in MK-n, where "n" represents the number of isoprene (B109036) units. nih.gov This variation in chain length is a key determinant of the physicochemical properties of the menaquinone, influencing its lipophilicity and interaction with the cell membrane. nih.gov While this article focuses on MK-9, it is part of a broader family of menaquinones, with chain lengths typically ranging from MK-4 to MK-13. nih.gov
The length of the isoprenoid side chain affects the biological activity of menaquinones, including their bioavailability, transport mechanisms, and tissue distribution. mdpi.com For instance, long-chain menaquinones, such as MK-7 and MK-9, have been observed to have longer half-lives in plasma compared to shorter-chain forms like MK-4. nih.gov The specific chain length of the predominant menaquinone can vary between different bacterial species and is sometimes used as a taxonomic marker. nih.gov For example, Lactococcus lactis is known to produce a range of menaquinones, with MK-8 and MK-9 being the major forms. nih.gov
Specific Saturation Patterns in Menaquinone 9 Analogs
A significant source of structural variation in Menaquinone-9 (B191817) involves the partial or complete saturation of the double bonds within its nine-isoprene unit side chain. This hydrogenation results in analogs with distinct properties and biological roles.
Propionibacteria, a group of bacteria utilized in the fermentation of certain cheeses, are known to produce Tetrahydromenaquinone-9 [MK-9(4H)] as their primary menaquinone. nih.gov This analog of MK-9 features the saturation of two of the double bonds in its isoprenoid side chain, a process of partial hydrogenation. nih.gov The presence and concentration of MK-9(4H) in cheese are correlated with the viable count of propionibacteria. nih.gov Consequently, cheeses such as Norwegian Jarlsberg and Swiss Emmental, which employ these bacteria in their production, contain significant amounts of MK-9(4H), with concentrations reported to be in the range of 200 to 650 ng/g. nih.gov In contrast, cheeses produced without propionibacteria cultures, like Appenzeller or Gruyère, have very low to undetectable levels of this menaquinone analog. nih.gov
In mycobacteria, including the pathogenic species Mycobacterium tuberculosis and the related Mycobacterium phlei, the predominant form of menaquinone is Menaquinone-9(II-H₂). acs.orgresearchgate.net This structural variant is characterized by the specific saturation of the double bond in the second isoprene unit (the β-position) of the nine-unit side chain. acs.orgresearchgate.net The enzyme responsible for this specific reduction has been identified as MenJ. acs.org
The saturation of the isoprenoid side chain in menaquinones is not a random occurrence but rather a targeted modification with significant functional and evolutionary implications. In Mycobacterium tuberculosis, the production of MK-9(II-H₂) is crucial for the bacterium's survival within host macrophages. acs.org Disruption of the menJ gene, which prevents the saturation of the MK-9 side chain, leads to a threefold reduction in the efficiency of the mycobacterial electron transport chain. acs.org While the bacteria can compensate for this inefficiency by increasing the total amount of menaquinone in their membranes under normal growth conditions, the saturated form is essential for pathogenesis. acs.org This suggests that the partial hydrogenation of the menaquinone side chain represents a novel virulence factor for pathogenic mycobacteria. acs.org
From an evolutionary perspective, the structural variations in menaquinone analogs, including the degree of saturation, are thought to be conserved adaptations. researchgate.net It has been hypothesized that the full saturation of the isoprenoid side chain, as seen in some archaea, may contribute to the stability of cellular membranes in extreme environments. researchgate.net The specific saturation patterns observed in different bacteria likely confer advantages tailored to their particular metabolic needs and ecological niches.
Stereochemistry and Isomerism in this compound (e.g., Cis-Trans Isomers)
It is widely recognized, particularly from studies on other menaquinones like MK-7, that the all-trans isomer is the most biologically active form. mdpi.comresearchgate.net The trans configuration results in a relatively linear and extended side chain, which is thought to be essential for proper insertion into cell membranes and for effective interaction with enzymes in the electron transport chain. mdpi.com In contrast, the presence of cis double bonds introduces kinks into the side chain, leading to a more bent and compact structure. researchgate.net This altered shape can impair the molecule's biological function. researchgate.net Studies on phylloquinone (vitamin K1) have shown that the cis isomer has significantly reduced biological activity, and while direct comprehensive studies on MK-9 isomers are less common, it is presumed that a similar principle applies. nih.gov For other menaquinones, it has been noted that the cis isomers possess only a fraction of the biological activity of their all-trans counterparts. molnar-institute.com
Sulfated this compound Derivatives and Their Novel Biological Functions
In addition to variations in chain length and saturation, menaquinones can undergo further modifications, such as the addition of sulfate (B86663) groups. A novel, naturally occurring sulfated derivative of Menaquinone-9 has been identified in Mycobacterium tuberculosis. escholarship.org This metabolite, referred to as S881, has been characterized as a terminally sulfated derivative of MK-9(H₂). escholarship.org
The discovery of this sulfated menaquinone represents a unique modification of the common quinone structure. escholarship.org While sulfur-containing menaquinones have been reported in other bacteria, those typically involve sulfur within the naphthoquinone ring itself, whereas S881 features a sulfate group on the polyisoprenoid tail. escholarship.org The precise biological function of this sulfated MK-9 derivative in M. tuberculosis is still a subject of ongoing research. escholarship.org However, its existence points to an additional layer of structural and functional diversity within the menaquinone family and may be related to the complex biology and pathogenicity of this organism.
Occurrence and Production of Menaquinone 9 in Diverse Microbial Systems
Major Bacterial Producers of Menaquinone 9
The production of menaquinones, including MK-9, is a characteristic feature of many bacterial groups. The specific length and saturation of the isoprenoid side chain can vary between species and even strains, often serving as a chemotaxonomic marker. MK-9 is a prominent menaquinone found in several important bacterial genera.
Lactic Acid Bacteria (Lactococcus cremoris, Lactococcus lactis)
Certain species within the lactic acid bacteria (LAB), particularly Lactococcus lactis and Lactococcus cremoris, are known producers of menaquinones, including MK-9. These bacteria are widely utilized in dairy fermentations, and their menaquinone production contributes to the vitamin K₂ content of fermented dairy products like cheese. mdpi.comnih.govfrontiersin.orgresearchgate.netnih.gov
Studies have shown that L. lactis strains can produce a range of menaquinone subtypes, typically including MK-3, MK-5 through MK-10, with MK-8 and MK-9 often being the major forms. nih.govfrontiersin.orgresearchgate.net For instance, L. cremoris strain YIT 2011 was reported to have a total menaquinone content of 534 nmol/g lyophilized cells, encompassing MK-7 to MK-9. mdpi.com In fermented milk, L. cremoris NZ9000 produced approximately 700 nmol/L of total menaquinones (MK-7 to MK-9) after fermentation. mdpi.com Research on L. lactis ssp. cremoris MG1363 has identified key genes in the menaquinone biosynthetic pathway, such as mvk, preA, menF, and menA, whose overexpression can enhance the production of long-chained menaquinones, including MK-8 and MK-9. nih.govnih.govresearchgate.net Overexpression of mvk and llmg_0196 (preA) specifically resulted in enhanced full-length MK-9 production in L. lactis. nih.govnih.govresearchgate.net
Table 1: Menaquinone Production in Selected Lactococcus Strains
| Species/Strain | Major Menaquinone Forms Produced | Notes | Source |
| Lactococcus cremoris | MK-8, MK-9 (also MK-3, MK-5-10) | Major forms in many strains. frontiersin.org | frontiersin.org |
| Lactococcus cremoris YIT 2011 | MK-7, MK-8, MK-9 | Total 534 nmol/g lyophilized cells. mdpi.com | mdpi.com |
| Lactococcus cremoris NZ9000 | MK-7, MK-8, MK-9 | Produced ~700 nmol/L in fermented milk (total MK-7 to MK-9). mdpi.com | mdpi.com |
| Lactococcus lactis | MK-8, MK-9 (also MK-3, MK-5-10) | Major forms in many strains. nih.govfrontiersin.orgresearchgate.net | nih.govfrontiersin.orgresearchgate.net |
| Lactococcus lactis NZ9000 | MK-3, MK-9 | Dominant variants under anaerobic conditions. mdpi.com | mdpi.com |
| Lactococcus lactis ssp. cremoris MG1363 | MK-8, MK-9 (also MK-3, MK-5-10) | MK-8 and MK-9 are major variants. nih.govresearchgate.net Production influenced by genetics and conditions. nih.govnih.govresearchgate.netnih.gov | nih.govnih.govnih.govresearchgate.netresearchgate.netnih.gov |
Propionibacteria (Propionibacterium freudenreichii)
Propionibacteria, particularly Propionibacterium freudenreichii, are well-known for their role in the ripening of Swiss-type cheeses and are significant producers of menaquinones, primarily MK-9(4H), a hydrogenated form of MK-9. researchgate.netwikipedia.orgresearchgate.netresearchgate.net This hydrogenated form, tetrahydromenaquinone-9, is a characteristic menaquinone in these bacteria. wikipedia.orgresearchgate.net
Studies have shown a correlation between the MK-9(4H) content in cheese and viable propionibacteria cell counts. researchgate.net P. freudenreichii ET-3 has been observed to accumulate MK-9(4H) during growth. researchgate.net Propionibacteria produce MK-9(4H) under anaerobic conditions, which are typical during cheese ripening. researchgate.net The biosynthesis involves the transformation of lactic acid into propionic acid, acetic acid, and carbon dioxide, with 1,4-dihydroxy-2-naphthoic acid (DHNA) serving as a precursor to menaquinone. researchgate.netnih.gov
Mycobacteria (Mycobacterium tuberculosis, Mycobacterium phlei)
Mycobacteria, including the pathogenic Mycobacterium tuberculosis and the non-pathogenic Mycobacterium phlei, utilize menaquinones as crucial components of their electron transport systems. acs.orgfrontiersin.orgescholarship.orgresearchgate.netnih.gov In mycobacteria, the predominant form of menaquinone is MK-9(II-H₂), which is MK-9 with a saturated double bond in the second (beta) isoprene (B109036) unit. acs.orgfrontiersin.orgescholarship.orgresearchgate.netnih.govuniprot.org While MK-9(II-H₂) is the major form, mycobacteria also produce smaller amounts of unhydrogenated MK-9 and other variants like MK-8, MK-10, and MK-11. escholarship.org
The enzyme MenJ is responsible for the reduction of the beta-isoprene unit of MK-9, leading to the formation of MK-9(II-H₂). acs.orgnih.govuniprot.org This reduction is important for electron transport efficiency in mycobacteria. acs.orgfrontiersin.org Although MenJ is not essential for growth in standard laboratory conditions, it is required for the survival of M. tuberculosis in host macrophages, highlighting the physiological importance of the specific MK-9 form in pathogenesis. acs.orguniprot.org
Enteric Bacteria (Escherichia coli, Salmonella enterica)
Enteric bacteria such as Escherichia coli and Salmonella enterica also produce menaquinones, which are vital for their electron transport chains, particularly under anaerobic or low-oxygen conditions. researchgate.netnih.govnih.gov While E. coli is primarily known for producing MK-8, it can produce other menaquinone isoforms, including MK-9, especially when engineered with heterologous polyprenyl diphosphate (B83284) synthases. researchgate.netnih.govnih.govfrontiersin.org
In studies involving germ-free rats inoculated with specific bacteria, Escherichia coli colonization resulted in high levels of fecal MK-8 and smaller amounts of MK-7. nih.gov However, heterologous expression of a nona-polyprenyl diphosphate synthase from Synechocystis sp. strain PCC6803 in E. coli led to the detection of MK-9. researchgate.netnih.gov This indicates that the length of the isoprenoid side chain is determined by specific enzymes in the biosynthetic pathway, and manipulating these can alter the menaquinone profile.
Actinomycetes and Other Bacterial Genera
Beyond the previously mentioned groups, menaquinone production, including MK-9 variants, is also observed in Actinomycetes and other bacterial genera. Actinomycetes, a diverse group of Gram-positive bacteria, are known to produce menaquinones, often with hydrogenated isoprenoid chains. microbiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.orgnih.govresearchgate.netfrontiersin.org
Several species of Streptomyces, a prominent genus within the Actinomycetes, have been reported to have MK-9 as a major component of their menaquinone profile, frequently in hydrogenated forms such as MK-9(H₂), MK-9(H₄), MK-9(H₆), and MK-9(H₈). microbiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.orgnih.govresearchgate.netfrontiersin.org For instance, Streptomyces haneummycinicus and Streptomyces fuscus have been identified with MK-9(H₆) and MK-9(H₈) as major menaquinones. microbiologyresearch.orgmicrobiologyresearch.org Similarly, Streptomyces musisoli and Streptomyces graminisoli also show MK-9(H₈), MK-9(H₆), and MK-9(H₄) as major forms. researchgate.netnih.gov The specific hydrogenation pattern can vary between species and strains within Streptomyces. frontiersin.org
Other bacteria, such as Corynebacterium diphtheriae and Flavobacterium meningosepticum, are also known to produce MK-9. frontiersin.orgnih.gov
Table 2: Menaquinone Profiles in Selected Actinomycetes
| Species/Strain | Major Menaquinone Forms Produced | Source |
| Streptomyces haneummycinicus KM77-8T | MK-9(H₆), MK-9(H₈) | microbiologyresearch.org |
| Streptomyces fuscus GXMU-J15T | MK-9(H₆), MK-9(H₈) | microbiologyresearch.org |
| Streptomyces musisoli CH5-8T | MK-9(H₄), MK-9(H₆), MK-9(H₈) | researchgate.net |
| Streptomyces graminisoli JR-19T/JR-41T | MK-9(H₆), MK-9(H₈) | nih.gov |
| Streptomyces cyaneochromogenes MK-45T | MK-9(H₄), MK-9(H₆), MK-9(H₈) | researchgate.net |
| Streptomyces amphotericinicus 1H-SSA8T | MK-9(H₄), MK-9(H₆), MK-9(H₈) | nih.gov |
| Streptomyces sp. DSM 40907T/DSM 40713T | MK-9(H₄), MK-9(H₆) | frontiersin.org |
| Streptomyces sp. DSM 40976T | MK-9(H₆), MK-9(H₈) | frontiersin.org |
Environmental and Cultivation Factors Influencing this compound Production Profiles
The production of menaquinones, including the specific profile of variants like MK-9, is significantly influenced by environmental conditions and cultivation parameters. These factors can impact bacterial growth, metabolic pathways, and the activity of enzymes involved in menaquinone biosynthesis.
Oxygen availability is a critical factor. Many bacteria, including LAB and enteric bacteria, utilize menaquinones in their electron transport chains, particularly under anaerobic or microaerophilic conditions, for anaerobic respiration or other electron transfer processes. frontiersin.orgmdpi.comresearchgate.net While some bacteria can switch to aerobic respiration in the presence of oxygen and heme, utilizing menaquinones in this process as well, the specific menaquinone profile and production levels can differ between aerobic and anaerobic growth. nih.govfrontiersin.orgmdpi.com For example, aerobic cultivation of Lactococcus lactis has been shown to elevate total vitamin K₂ levels and can shift the menaquinone profile towards longer-chained forms, including MK-9, compared to static (anaerobic) fermentation. nih.gov
Carbon source and temperature also play a role in influencing menaquinone production in bacteria like Lactococcus lactis. nih.govnih.gov Studies have demonstrated that optimizing carbon sources and temperature can lead to increased vitamin K₂ content in fermented products. nih.govnih.gov For instance, in L. lactis ssp. cremoris MG1363, specific carbon sources and temperatures resulted in significant differences in both the specific concentration and total titre of vitamin K₂. nih.gov Aerobic fermentation with fructose (B13574) as a carbon source resulted in a substantial increase in the specific concentration of vitamin K₂ compared to static fermentation with glucose. nih.gov
Nutrient availability in the culture medium can also impact menaquinone production. For example, the presence of potassium phosphate (B84403) (K₂HPO₄) in the medium has been shown to influence the growth rate of Bacillus subtilis and subsequently affect vitamin K₂ production yield (though this study focused on MK-7, the principle is relevant to menaquinone biosynthesis in general). mazums.ac.ir Limitation of certain precursors, such as lactose (B1674315) in the case of Propionibacterium freudenreichii, can decrease DHNA production, a precursor for MK-9(4H). nih.gov Conversely, maintaining lactose at a low concentration in a fed-batch culture of P. freudenreichii ET-3 was found to stop MK production and increase the production of the precursor DHNA. nih.gov
The growth phase of the bacterial culture can also affect menaquinone accumulation. Propionibacterium freudenreichii ET-3 cells, for instance, are suggested to accumulate MK-9(4H) during their growth period. researchgate.net
Furthermore, genetic factors, such as the specific strain of bacteria and the presence and expression levels of genes involved in the menaquinone biosynthetic pathway, are fundamental determinants of the menaquinone profile and production capacity. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov Engineering of these pathways can lead to altered or enhanced production of specific menaquinones like MK-9. nih.govnih.govresearchgate.netresearchgate.netnih.gov
Table 3: Influence of Environmental and Cultivation Factors on Menaquinone Production in Lactococcus lactis ssp. cremoris MG1363
| Factor | Condition | Effect on Total Vitamin K₂ (MK-5 to MK-10) | Effect on MK-9 Proportion | Source |
| Aeration | Aerobic fermentation | Increased (1.9-fold specific conc., 2.8-fold titre vs static) | Shift towards longer chains (including MK-9) | nih.gov |
| Aerobic respiration | Increased (4-fold titre vs static) | Not specified | nih.gov | |
| Static fermentation | Baseline | Higher proportion of MK-8 | nih.gov | |
| Temperature | 30°C and 33.5°C | Highest specific conc. and titres | Changed relative abundance | nih.gov |
| 37°C | Lower specific conc. and titres | Changed relative abundance | nih.gov | |
| Carbon Source | Fructose (aerobic ferm.) | Highest specific conc. (3.7-fold increase vs glucose static) | Not specifically quantified for MK-9 proportion | nih.gov |
| Trehalose (aerobic resp.) | Highest titre (5.2-fold increase vs glucose static) | Not specifically quantified for MK-9 proportion | nih.gov |
Impact of Aerobic versus Anaerobic Growth Conditions
The availability of oxygen significantly influences the biosynthesis and function of menaquinones in bacteria. Menaquinones are particularly important under anaerobic conditions, where they are required for electron transfer when alternative electron acceptors like fumarate (B1241708), trimethylamine-N-oxide (TMAO), or dimethylsulfoxide (DMSO) are used. nih.gov In facultatively anaerobic bacteria such as Escherichia coli, while ubiquinone is utilized when oxygen or nitrate (B79036) are the electron acceptors, menaquinone is essential for anaerobic respiration with other electron acceptors. nih.gov
Studies on Lactococcus cremoris and Lactococcus lactis, classified as facultative anaerobes with fermentative metabolism, have shown that in the presence of oxygen and exogenously supplied heme, they can switch to aerobic respiration, a process facilitated by menaquinones as electron carriers. frontiersin.org Research indicates that long-chain menaquinones like MK-8 and MK-9 are more efficient in aerobic respiratory electron transport chains compared to short-chain forms. frontiersin.org Conversely, short-chain MKs may be preferred for mediating extracellular electron transfer and reaction with extracellular oxygen. frontiersin.org The specific MK profile, including the ratio of different chain lengths, can vary depending on whether the bacteria are grown under anaerobic, aerobic, or respiration-permissive conditions. frontiersin.orgmdpi.com
Influence of Carbon Source and Culture Medium Composition
The composition of the culture medium, particularly the carbon source, plays a vital role in the yield of this compound from microbial fermentation. Different carbon sources can influence bacterial metabolism and the production of specific metabolites, including menaquinones. mazums.ac.irmdpi.com For example, studies on MK-7 production by Bacillus subtilis natto have investigated various carbon sources, with glycerol (B35011) and glucose being commonly used. mazums.ac.irasm.orgmdpi.com Optimization of the fermentation medium composition has been shown to significantly increase MK concentrations. mdpi.com
Research on B. subtilis natto demonstrated that using a glucose-based medium resulted in significantly higher MK-7 concentrations compared to suspended-cell bioreactors. mdpi.com Furthermore, fed-batch supplementation of carbon sources like glucose or glycerol can significantly support bacterial metabolism and lead to higher MK concentrations. mdpi.com The type and concentration of nitrogen sources, such as yeast extract and soytone, are also critical for bacterial growth and, consequently, menaquinone production. mazums.ac.irmdpi.comacs.org The addition of other components like K2HPO4 to the medium has also been shown to positively impact MK production yield in B. subtilis natto. mazums.ac.ir
Effects of Temperature and pH on this compound Yield and Forms
Temperature and pH are critical environmental parameters that influence microbial growth and metabolic processes, including the biosynthesis of menaquinones. The optimal temperature and pH for MK-9 production can vary depending on the specific bacterial species and strain. mazums.ac.irfrontiersin.orgmdpi.com
Studies on the optimization of culture conditions for menaquinone production by Lactococcus lactis have shown that adjusting fermentation parameters, including temperature, can lead to an increase in vitamin K2 levels. frontiersin.org For Bacillus subtilis natto, research on MK-7 production indicated that temperatures between 30°C and 37°C were optimal, while 40°C was less suitable. mazums.ac.ir The pH of the culture medium also affects bacterial growth and menaquinone yield. For instance, an optimum pH of 6.58 was identified for MK-7 production in biofilm reactors using B. subtilis natto. mdpi.com Maintaining the appropriate pH range is crucial for maximizing the yield and potentially influencing the specific forms of menaquinones produced. nih.govubc.ca
Microbial Fermentation Processes for this compound Biosynthesis
Microbial fermentation is a primary method for the natural production of menaquinones, including MK-9. nih.govwikipedia.orgresearchgate.net Various bacterial species are employed in fermentation processes for this purpose. Propionibacteria, known producers of MK-9 and MK-9 (4H), are utilized in the production of Swiss-type cheeses. researchgate.netresearchgate.net Lactic acid bacteria (LAB), including species of Lactococcus and Leuconostoc, are also significant producers of menaquinones, with some strains producing MK-8, MK-9, and MK-10. nih.govresearchgate.net
Fermentation processes can be carried out using different approaches, such as liquid-state fermentation (LSF) and solid-state fermentation (SSF). mdpi.com Optimization of fermentation parameters, including the type of fermentation, operating conditions, and even bioreactor design, is explored to enhance menaquinone production. frontiersin.orgmdpi.com For example, innovative biofilm reactors have shown promise in increasing MK-7 biosynthesis by facilitating biofilm attachment. mdpi.com
The biosynthesis of menaquinones in bacteria involves a series of enzymatic reactions. mdpi.comnih.govnih.gov The naphthoquinone ring structure, common to all menaquinones, is synthesized from chorismate, a product of the shikimate pathway. nih.govnih.gov The specific enzymes involved in the menaquinone biosynthesis pathway are encoded by men genes. mdpi.comnih.govnih.gov The length of the isoprenoid side chain, which differentiates MK variants like MK-9, is determined by the prenyltransferase enzyme. acs.org Genetic engineering approaches targeting these biosynthetic pathways are also being explored to improve menaquinone production in microorganisms. frontiersin.orgacs.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (MK-9) | 6289935 |
| Vitamin K2 | 5287554 |
| Menaquinone-4 (MK-4) | 5282367 |
| Menaquinone-7 (MK-7) | 5287554 |
| Phylloquinone (Vitamin K1) | 5280434 |
| Menadione (Vitamin K3) | 4091 |
Interactive Data Tables
Based on the provided information, specific quantitative data suitable for interactive data tables is limited. However, the text highlights the impact of different conditions on menaquinone production. A conceptual representation of how data might be presented if available is shown below, illustrating the potential impact of carbon source or temperature on MK-9 yield in a hypothetical bacterial strain.
Table 1: Conceptual Impact of Carbon Source on MK-9 Yield (Hypothetical Data)
| Carbon Source | MK-9 Yield (mg/L) |
| Glucose | XX.X |
| Glycerol | YY.Y |
| Other Sugar | ZZ.Z |
Table 2: Conceptual Impact of Temperature on MK-9 Yield (Hypothetical Data)
| Temperature (°C) | MK-9 Yield (mg/L) |
| 30 | AA.A |
| 37 | BB.B |
| 40 | CC.C |
This compound (MK-9) is a vital subtype of vitamin K2, primarily found in bacteria and fermented foods such as cheese and natto. lktlabs.comsigmaaldrich.com It plays a crucial role in bacterial electron transport chains, particularly under anaerobic conditions, and is essential for processes like oxidative phosphorylation and the formation of transmembrane potential in Gram-positive bacteria. frontiersin.orgbiorxiv.org MK-9 is characterized by a naphthoquinone ring and a side chain containing nine isoprene units, typically in an all-trans-configuration. nih.govinvivochem.com Its biosynthesis is a complex process involving multiple metabolic pathways, including the shikimate pathway and the mevalonate (B85504) or methylerythritol phosphate (MEP) pathway, which provide the naphthoquinone ring and the polyprenyl diphosphate side chain, respectively. mdpi.comresearchgate.net
Genetic and metabolic engineering strategies have been extensively explored to enhance the microbial production of MK-9. These strategies aim to optimize the flux through the biosynthetic pathways, identify and overcome rate-limiting steps, and modulate the final menaquinone profile.
Genetic and Metabolic Engineering Strategies for Menaquinone 9 Production
Advanced Analytical Methodologies for Menaquinone 9 Research
Extraction Techniques from Complex Biological Matrices
The extraction of menaquinones, including MK-9, from biological samples is a critical initial step in their analysis. Due to their lipophilic nature, organic solvents are commonly employed. However, the efficiency of extraction can be influenced by the sample matrix and the specific method used researchgate.netntu.edu.sg. Different approaches have been developed to optimize the recovery of menaquinones from various sources, particularly bacterial biomass nih.govnih.govresearchgate.net.
Lysozyme-Chloroform-Methanol (LCM) Method for Wet Biomass
Research has shown that the LCM method can yield higher concentrations of menaquinones compared to methods requiring freeze-dried cells researchgate.netnih.govnih.govresearchgate.netresearchgate.net. For some strains, the LCM method has demonstrated higher sensitivity, allowing for the detection of trace menaquinones that might be missed by other methods nih.govnih.gov. The method is described as simple, rapid, and efficient for the extraction and identification of menaquinones from Actinomycetes nih.govnih.gov.
Modified Collins Method and Its Adaptations
The method described by Collins et al. is a widely used technique for the extraction and determination of menaquinones from Actinomycetes, typically based on freeze-dried cells nih.govresearchgate.net. This method generally involves mixing dried cells with a chloroform/methanol (B129727) mixture (2:1, v/v) and continuous stirring, often overnight, followed by filtration and evaporation nih.gov.
Adaptations of the Collins method and comparisons with newer techniques highlight the ongoing efforts to improve extraction efficiency. While the Collins method is well-established, studies comparing it to the LCM method have shown that the LCM method can be faster as it utilizes wet cells and can result in higher menaquinone concentrations researchgate.netnih.govnih.govresearchgate.netresearchgate.net. The need for freeze-drying in the original Collins method adds significant time to the process nih.gov.
Chromatographic Separation and Purification Techniques
Following extraction, chromatographic techniques are essential for separating and purifying menaquinones from other lipids and matrix components. These methods enable the isolation of specific menaquinone homologs, including MK-9, for subsequent identification and quantification asm.orgresearchgate.net.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common and effective method for the separation and quantification of menaquinones asm.orgresearchgate.netmdpi.comacs.orgwalshmedicalmedia.comscispace.com. Menaquinones, possessing a naphthoquinone structure, exhibit characteristic UV absorption spectra, typically with peaks around 248 nm and 269-270 nm, which allows for their detection by UV detectors asm.orgresearchgate.netwalshmedicalmedia.com.
Reverse-phase HPLC using C18 columns is frequently employed for separating menaquinone homologs based on the length of their isoprenoid side chains asm.orgresearchgate.net. Mobile phases often consist of methanol, ethanol, and/or isopropanol (B130326), sometimes in combination with water or other modifiers asm.orgmdpi.comacs.orgwalshmedicalmedia.comfrontiersin.org. The specific composition of the mobile phase and the column type can be optimized to achieve adequate separation of different MKs asm.orgacs.org.
Research utilizing HPLC-UV has successfully separated and identified MK-9 from biological samples. For instance, studies on Escherichia coli have used reverse-phase HPLC on a C18 column with methanol as the mobile phase and detection at 269 nm to isolate and identify MK-9 asm.org. Another study used HPLC-UV for the quantitative analysis of MK-9 in fermented dairy products, noting MK-9 as a major form present nih.govresearchgate.net. HPLC-UV methods have also been validated for the simultaneous determination of multiple vitamin K forms, including MK-9, in various products mdpi.com.
Thin-Layer Chromatography (TLC) Densitometry
Thin-Layer Chromatography (TLC) coupled with densitometry is another technique used for the separation and quantitative analysis of menaquinones mdpi.comresearchgate.net. TLC can serve as a purification step before other analytical methods or as a standalone method for separation and quantification when combined with densitometric measurements nih.govresearchgate.net.
Menaquinones can be separated on reversed-phase silica (B1680970) gel plates (e.g., RP-18) using appropriate mobile phases, such as mixtures of methanol, ethanol, and isopropanol mdpi.com. After separation, the spots can be visualized under UV light (e.g., at 254 nm) due to the UV activity of the naphthoquinone ring mdpi.comresearchgate.net. Densitometry allows for the quantitative assessment of the separated menaquinones on the TLC plate by measuring the absorbance of the spots mdpi.com.
TLC densitometry has been applied for the simultaneous determination of several vitamin K forms, including MK-9, in pharmaceutical products and dietary supplements mdpi.com. A validated reversed-phase TLC-densitometric method using silica gel RP-18 plates and a methanol-ethanol-isopropanol mobile phase with densitometric measurement at 254 nm has been reported as a simple, fast, and sensitive procedure mdpi.com. This method has shown satisfactory validation results in terms of specificity, linearity, precision, and accuracy mdpi.com. TLC can also be used as a purification step during menaquinone extraction, although low concentrations might result in weak bands that are not easily observed d-nb.info.
High-Resolution Spectrometric Identification and Quantification
Mass Spectrometry (MS) provides powerful capabilities for the definitive identification and precise quantification of menaquinones, including MK-9, often in conjunction with chromatographic separation techniques like HPLC or UPLC asm.orgresearchgate.netoup.comnih.govresearchgate.net. High-resolution MS can provide detailed information about the molecular weight and fragmentation pattern of MK-9, aiding in its unambiguous identification in complex samples asm.orgoup.com.
Techniques such as Fast Atom Bombardment (FAB) mass spectrometry and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) have been used in menaquinone research asm.orgoup.com. LC-MS and LC-MS/MS methods are increasingly utilized for the quantification of various menaquinones, offering high sensitivity and specificity researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net. The use of deuterium-labeled internal standards, such as d7-MK-9, in LC-MS/MS methods can improve the accuracy and reliability of quantification by compensating for matrix effects nih.govresearchgate.netnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Accuracy
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of menaquinones, including MK-9, due to its high sensitivity and accuracy. LC-MS/MS combines the separation capabilities of liquid chromatography with the detection and identification power of tandem mass spectrometry. This coupling allows for the effective separation of MK-9 from complex matrices and its subsequent specific detection and quantification based on its mass-to-charge ratio and characteristic fragmentation pattern.
LC-MS/MS methods have been developed and validated for the quantification of various menaquinones, including MK-9, in diverse sample types such as food, feces, and serum. researchgate.netnih.govnih.gov The high selectivity of LC-MS/MS helps to overcome challenges posed by interfering components present in complex biological and food matrices, which can be problematic for other detection methods like HPLC with UV or fluorescence detection. lcms.cznih.govbevital.no
Studies have demonstrated the effectiveness of LC-MS/MS for MK-9 analysis. For instance, a cost-effective LC-ESI-MS/MS method was developed for the quantification of phylloquinone and menaquinones (MK-4 to MK-10) in food, utilizing deuterium-labelled compounds as internal standards for improved accuracy and precision. nih.gov This method achieved limits of quantification (LOQs) of ≤4 µ g/100 g food for MK-9 and showed good intra- and inter-assay precision. nih.gov Another LC-MS/MS method for the analysis of vitamin K1, MK-4, and MK-7 in human serum also highlighted the sensitivity and robustness of the technique, particularly when coupled with effective sample preparation techniques like solid-phase extraction (SPE) to reduce matrix effects. nih.gov
While LC-MS/MS offers significant advantages, the complexity of sample preparation, especially for biological matrices with low concentrations of vitamin K, and potential matrix effects can still pose challenges. researchgate.netnih.govcornell.edu However, advancements in sample preparation techniques, such as optimized extraction procedures and the use of internal standards, contribute to improving the reliability and accuracy of LC-MS/MS-based quantification of MK-9. nih.govnih.govcornell.edu
Fast Atom Bombardment (FAB) Mass Spectrometry
Fast Atom Bombardment (FAB) Mass Spectrometry has been utilized in the characterization and identification of menaquinones, including MK-9, particularly in the context of isolating and studying these compounds from biological sources like bacteria. FAB-MS is a soft ionization technique that can be useful for analyzing relatively non-volatile and thermally labile compounds.
In research focusing on the isolation and identification of menaquinone-9 (B191817) from purified nitrate (B79036) reductase of Escherichia coli, FAB mass spectrometry was employed to characterize the extracted naphthoquinones. asm.orgnih.gov The FAB mass spectrum showed peaks corresponding to the molecular ions of oxygenated menaquinones, including derivatives of menaquinone-9. asm.org Specifically, peaks at m/e 946.6 and 932.6 were observed, corresponding to derivatives of menaquinone-9 and demethylmenaquinone-9, respectively, with oxygenation. asm.org Further analysis using FAB mass spectrometry on heat-transformed purified nitrate reductase revealed a peak corresponding to the molecular ion of menaquinone-9 without oxygenation, at 784.7 m/e. asm.org
These findings demonstrate the utility of FAB mass spectrometry in confirming the presence and determining the molecular weight of MK-9 and its related forms extracted from biological samples. While perhaps less commonly used for routine quantification compared to LC-MS/MS, FAB-MS provides valuable molecular weight information crucial for the initial identification and characterization of menaquinones.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, including Menaquinone 9. NMR provides information about the number and types of atoms in a molecule and how they are connected, offering insights into the molecule's complete structure and conformation.
For menaquinones, 1H NMR spectroscopy provides characteristic signals corresponding to different proton environments within the molecule. For instance, the 1H-NMR spectrum of a menaquinone with nine isoprene (B109036) units isolated from Streptomyces albus exhibited signals typical of the naphthoquinone ring system and the isoprenoid side chain. jst.go.jp These included signals for aromatic protons, the methyl group attached to the quinone ring, allylic methylene (B1212753) protons, and methyl groups on the isoprene units. jst.go.jpresearchgate.net Specifically, signals were observed for the four aromatic protons, the quinone ring methyl group, and various methyl and methylene groups within the isoprenoid chain. jst.go.jpresearchgate.net
Two-dimensional (2D) NMR spectroscopic methods, such as 1H–1H correlation spectroscopy (COSY) and 1H–13C heteronuclear single quantum correlation (HSQC) spectroscopy, are particularly valuable for assigning signals and confirming the connectivity of atoms in complex molecules like MK-9. acs.orgnih.gov These techniques help to correlate protons with their neighboring protons (COSY) and with the carbons they are attached to (HSQC), providing robust evidence for the proposed structure. acs.orgnih.gov
NMR spectroscopy can also be used to assess the isomeric composition of menaquinones, such as distinguishing between cis and trans isomers within the isoprenoid side chain. acs.orgnih.gov Using specific solvents like benzene-d6 (B120219) can improve the separation of signals for different isomers in the NMR spectrum, facilitating their quantification. acs.org
Challenges and Methodological Advancements in this compound Quantification
Quantifying this compound presents several challenges due to its low concentration in many biological matrices, its hydrophobic nature, and the presence of interfering lipids and other compounds. researchgate.netnih.govbevital.nocornell.edu The structural similarity between different menaquinones and other lipophilic compounds also necessitates highly selective analytical methods. lcms.cznih.gov
Historically, HPLC with various detectors (UV, fluorescence, electrochemical) has been used for vitamin K analysis, but these methods often require extensive sample pretreatment to remove interfering components and may lack the sensitivity and specificity needed for accurate MK-9 quantification in complex samples. lcms.cznih.govbevital.nopsu.edu
Methodological advancements, particularly the increased use of LC-MS/MS, have significantly improved the ability to quantify MK-9 with greater sensitivity and accuracy. researchgate.netnih.govnih.gov LC-MS/MS offers enhanced selectivity by combining chromatographic separation with specific mass detection and fragmentation patterns, reducing interference from matrix components. lcms.cznih.govcornell.edu
Sample preparation remains a critical aspect of MK-9 quantification. Efficient extraction procedures are necessary to isolate MK-9 from the matrix while minimizing the co-extraction of interfering substances. nih.govd-nb.info Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed, often with optimization for specific sample types. nih.govcornell.edu The use of internal standards, especially isotopically labeled analogues like deuterium-labelled MK-9, is crucial for improving the accuracy and reliability of quantification by compensating for variations in extraction efficiency and matrix effects. nih.govnih.gov
Despite these advancements, challenges persist. The availability of authentic standards for all menaquinone forms, including MK-9, can sometimes be limited. cornell.edu Furthermore, matrix effects in mass spectrometry, where co-eluting substances can suppress or enhance the ionization of the analyte, still require careful consideration and mitigation strategies, such as optimized sample preparation and the use of internal standards. nih.govnih.govcornell.edu
Ongoing research continues to focus on developing more efficient and standardized methods for vitamin K analysis, including MK-9, to improve the accuracy and comparability of data across studies and to facilitate a better understanding of the role of MK-9 in health and disease. bevital.nonih.gov
Menaquinone 9 in Bacterial Pathogenesis and Antimicrobial Development
Essentiality of Menaquinone 9 Biosynthesis for Bacterial Viability and Survival
The biosynthesis of menaquinone is critical for the viability and survival of many bacterial species, particularly Gram-positive bacteria. mdpi.com In these organisms, menaquinones are integral components of the cytoplasmic membrane, functioning in electron transport, oxidative phosphorylation, active transport, and in some cases, endospore formation. mdpi.com As the primary or sole quinone in their electron transport systems, the ability to synthesize menaquinone is directly linked to their capacity for respiration and ATP synthesis, processes fundamental to cellular life. mdpi.comresearchgate.netresearchgate.net Studies have shown that inhibiting menaquinone synthesis can lead to ATP depletion and decreased oxygen consumption, severely impacting bacterial growth and survival. researchgate.netasm.orgnih.gov This essentiality underscores the potential of targeting the menaquinone biosynthesis pathway as a broad-spectrum antibacterial approach, particularly against Gram-positive pathogens.
This compound as a Critical Virulence Factor in Specific Bacterial Pathogens
Beyond its fundamental role in metabolism, this compound, or its specific forms, acts as a critical virulence factor in certain bacterial pathogens, contributing to their ability to infect and persist within a host.
Role in Mycobacterium tuberculosis Survival within Host Macrophages
Mycobacterium tuberculosis, the causative agent of tuberculosis, predominantly utilizes a specific form of menaquinone, MK-9(II-H2), which is MK-9 with a saturated double bond in the second isoprene (B109036) unit. mdpi.comresearchgate.netfrontiersin.orgacs.orgnih.govescholarship.org While the enzyme responsible for this saturation, MenJ, is not strictly essential for M. tuberculosis growth in standard laboratory conditions, it is required for the bacterium's survival within the harsh environment of host macrophages. nih.govuniprot.orgacs.orgebi.ac.uk Macrophages are immune cells that attempt to clear invading bacteria, and the ability of M. tuberculosis to persist within them is central to establishing latent infection and disease progression. The requirement of MenJ for intramacrophage survival suggests that MK-9(II-H2), or the MenJ enzyme itself, functions as a virulence factor, enabling the pathogen to evade host defenses and maintain a persistent state. acs.orgnih.govacs.org
Impact on Salmonella Virulence Mechanisms (e.g., Flagellar and Fimbrial Biosynthesis)
In Salmonella species, menaquinone biosynthesis has been linked to the regulation of virulence mechanisms, including the production of flagella and fimbriae. Studies on Salmonella enterica serovar Typhimurium have shown that the gene yqiC influences the expression of menD, an enzyme involved in menaquinone biosynthesis. nih.govresearchgate.net Deletion of yqiC affects the expression of genes related to flagellar and fimbrial biosynthesis, key factors for bacterial motility, adhesion, and colonization during infection. nih.govnih.govmicrobiologyresearch.org While the precise mechanisms are still being elucidated, the connection between yqiC, menaquinone synthesis, and the regulation of these virulence factors suggests that menaquinone plays an indirect role in Salmonella pathogenesis by influencing the production and function of flagella and fimbriae. nih.gov Menaquinone has also been reported to enhance biofilm formation in Staphylococcus aureus, another Gram-positive pathogen, further illustrating its diverse contributions to bacterial virulence-associated phenotypes. scirp.orgresearchgate.net
Menaquinone Profiles as Taxonomic Markers in Microbial Classification and Identification
The composition and profile of menaquinones produced by bacterial species are highly diverse and have historically served as valuable chemotaxonomic markers for microbial classification and identification. mdpi.comfrontiersin.orgnih.govmicrobiologyresearch.orgdergipark.org.tr Bacteria synthesize menaquinones with varying lengths of isoprenoid side chains, denoted as MK-n, where 'n' represents the number of isoprene units. mdpi.comfrontiersin.org Additionally, the degree and position of saturation within the isoprenoid chain can vary, adding further specificity to the menaquinone profile. microbiologyresearch.orgnih.govacs.org
The distinct menaquinone profiles exhibited by different bacterial taxa reflect underlying genetic and enzymatic differences in their menaquinone biosynthesis pathways. nih.govdergipark.org.tr Analyzing the predominant menaquinone types and the presence of minor variants provides a stable biochemical characteristic that complements phylogenetic analyses based on ribosomal RNA gene sequencing and other genetic markers. microbiologyresearch.orgdergipark.org.tririspublishers.com
MK-9 is a prominent menaquinone found in several bacterial genera and species, and its presence or the specific form of MK-9 (e.g., saturated or unsaturated) can be indicative of taxonomic relationships. For example, Mycobacterium tuberculosis is characterized by the presence of MK-9, specifically MK-9(II-H₂) which contains a saturated double bond in the second isoprene unit. mdpi.comnih.govacs.org This specific form is considered a key feature of mycobacteria. Propionibacterium freudenreichii is known to produce MK-9(4H). frontiersin.org Lactococcus cremoris and L. lactis commonly produce MK-8 and MK-9 as major forms among a range of MK variants. frontiersin.org While Escherichia coli primarily produces MK-8, MK-9 has also been identified in this species. mdpi.comlipidmaps.org MK-9 has also been reported in species such as Kocuria sp., Streptomyces roseicoloratus, and Streptomyces sporangiiformans. researchgate.netnih.gov
The analysis of menaquinone profiles, typically performed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), allows for the identification and quantification of the different MK variants present in a bacterial sample. researchgate.net The resulting "menaquinone profile" or "menaquinotype" provides a biochemical signature that can be used to differentiate between closely related species or to confirm the identity of bacterial isolates. microbiologyresearch.orgirispublishers.comnih.gov
Chemotaxonomic studies utilizing menaquinone profiles have been particularly valuable in classifying complex groups of bacteria, such as Actinomycetes and members of the family Micrococcaceae. microbiologyresearch.orgresearchgate.netresearchgate.net These studies have demonstrated that distinct and stable menaquinone patterns correlate with established taxonomic groupings and can help resolve ambiguities in classification. microbiologyresearch.orgresearchgate.net For instance, the presence of complex mixtures of partially saturated menaquinones with nine isoprene units, particularly hexa- and/or octahydrogenated components, is characteristic of the genera Streptomyces and Streptoverticillium. researchgate.net In the genus Microbacterium, the presence of MK-9 has been used to suggest the relatedness of certain strains. irispublishers.com
Furthermore, studies on human gut microbiota have shown that fecal menaquinone profiles, including the abundance of MK-9, are associated with the composition of the gut bacterial community, linking specific menaquinones to genera like Bacteroides. nih.gov This highlights the potential for menaquinone profiles not only in classifying isolated bacterial strains but also in understanding the metabolic activities and taxonomic makeup of microbial communities in complex environments. nih.gove-dmj.org
Q & A
Q. How can researchers optimize figures and tables to present Menaquinone-9 data effectively?
- Follow journal-specific guidelines (e.g., Medicinal Chemistry Research): use schematics for biosynthetic pathways, heatmaps for gene expression data, and bar graphs with error bars for bioactivity assays. Place raw datasets in supplementary files with descriptive metadata .
Ethical & Literature Review Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
